Diethanolamine is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine.
Diethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethanolamine is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of diethanolamine. Acute (short- term) inhalation exposure to diethanolamine in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of diethanolamine in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to diethanolamine. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to diethanolamine. EPA has not classified diethanolamine for carcinogenicity.
Diethanolamine is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available.
Diethanolamine can cause cancer according to California Labor Code.
Diethanolamine, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, diethanolamine acts as a weak base. Diethanolamine is widely used in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. Diethanolamine is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous diethanolamine solutions are used as solvents for numerous drugs that are administered intravenously.
C4H11NO2
(CH2CH2OH)2NH
Diethanolamine
CAS No.: 111-42-2
Cat. No.: VC0526236
Molecular Formula: C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight: 105.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111-42-2 |
|---|---|
| Molecular Formula | C4H11NO2 C4H11NO2 (CH2CH2OH)2NH |
| Molecular Weight | 105.14 g/mol |
| IUPAC Name | 2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 |
| Standard InChI Key | ZBCBWPMODOFKDW-UHFFFAOYSA-N |
| SMILES | C(CO)NCCO |
| Canonical SMILES | C(CO)NCCO |
| Appearance | Solid powder |
| Boiling Point | 516.4 °F at 760 mmHg (Decomposes) (NTP, 1992) 268.8 °C BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg 268.80 °C. @ 760.00 mm Hg 269 °C 516 °F (decomposes) 516 °F (Decomposes) |
| Colorform | A faintly colored, viscous liquid or deliquescent prisms Deliquescent prisms. Usually offered as a viscous liquid Colorless crystals or a syrupy, white liquid (above 82 °F) |
| Flash Point | 279 °F (NTP, 1992) 279 °F 134 °C (Open cup) 342 °F (172 °C) (open cup) 134 °C o.c. |
| Melting Point | 82 °F (NTP, 1992) 27.9 °C 28 °C 82 °F |
Introduction
Chemical Structure and Physical Properties
Molecular Characteristics
Diethanolamine possesses a molecular formula of C₄H₁₁NO₂ and a molar mass of 105.14 g/mol. Its structure consists of a central nitrogen atom bonded to two ethanol groups, conferring both basic and hydrophilic properties . The compound’s ability to form hydrogen bonds with water and organic solvents underpins its functionality as an emulsifier and pH adjuster .
Physicochemical Data
DEA exhibits distinct phase behavior depending on environmental conditions. While pure DEA is a white solid at room temperature, it frequently supercools into a viscous liquid or absorbs atmospheric moisture, resulting in aqueous solutions . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 28°C (lit.) | |
| Boiling Point | 217°C at 150 mmHg | |
| Density (25°C) | 1.097 g/mL | |
| Vapor Pressure (25°C) | <0.98 atm | |
| Solubility in Water | Miscible |
These properties make DEA suitable for formulations requiring solubility in polar and nonpolar media, such as cosmetic emulsions and industrial lubricants . The compound’s vapor pressure of <0.98 atm at 25°C indicates low volatility, reducing inhalation hazards in occupational settings .
Production and Synthesis
Industrial Manufacturing Process
DEA is synthesized through the sequential ethoxylation of ammonia with ethylene oxide (C₂H₄O). The reaction proceeds in three stages, yielding monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) :
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Primary Reaction:
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Secondary Reaction:
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Tertiary Reaction:
The product distribution is controlled by adjusting the ammonia-to-ethylene oxide ratio, with typical commercial processes yielding 20–30% DEA .
Global Production Trends
Approximately 300 million kilograms of DEA are produced annually, primarily in regions with robust petrochemical infrastructure such as the United States, China, and Germany . The compound’s market growth is driven by demand from the cosmetics and natural gas treatment sectors, though carcinogenicity concerns have prompted research into safer alternatives .
Toxicological Profile and Health Risks
Acute Toxicity Studies
Oral LD₅₀ values for DEA range from 0.71 mL/kg in undiluted form to 2.83 g/kg in aqueous solutions, indicating moderate toxicity . Dermal exposure studies in guinea pigs revealed 100% mortality at 3 g/kg, with histopathological changes observed in the liver and kidneys at sublethal doses .
Chronic Exposure and Carcinogenicity
A landmark National Toxicology Program (NTP) study administered DEA dermally to B6C3F₁ mice at 40–160 mg/kg/day for two years :
| Endpoint | Control (Male) | 160 mg/kg (Male) | Control (Female) | 160 mg/kg (Female) |
|---|---|---|---|---|
| Hepatocellular Adenoma | 8/50 | 34/50 | 2/50 | 28/50 |
| Renal Tubule Adenoma | 1/50 | 7/50 | 0/50 | 3/50 |
These findings prompted IARC to classify DEA as Group 2B ("possibly carcinogenic to humans") in 2013 . Mechanistic studies suggest DEA disrupts choline metabolism, leading to hepatic phospholipidosis and oxidative DNA damage .
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